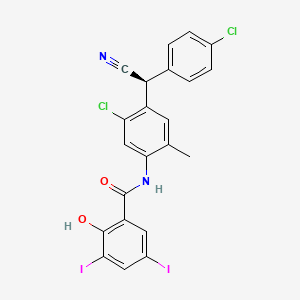

(S)-closantel

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H14Cl2I2N2O2 |

|---|---|

Molecular Weight |

663.1 g/mol |

IUPAC Name |

N-[5-chloro-4-[(S)-(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |

InChI |

InChI=1S/C22H14Cl2I2N2O2/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29/h2-9,17,29H,1H3,(H,28,30)/t17-/m0/s1 |

InChI Key |

JMPFSEBWVLAJKM-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)[C@@H](C#N)C3=CC=C(C=C3)Cl |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies for S Closantel

Chemical Synthesis Pathways and Methodological Advancements for Closantel (B1026)

The synthesis of racemic closantel has been well-established and has seen significant improvements over the years, focusing on increasing yield, simplifying procedures, and reducing environmental impact.

The synthesis of closantel is a multi-step process that typically begins with the condensation of two key substituted benzene (B151609) rings, followed by reduction and a final amidation reaction. A common industrial route involves the condensation of 4-chloro-2-nitrotoluene (B43163) with p-chlorobenzyl cyanide. cjph.com.cnenvironmentclearance.nic.in This initial step forms a crucial dinitrile intermediate which is then subjected to a reduction to create the key amine intermediate. cjph.com.cn

An improved synthetic pathway involves the following key steps:

Condensation: Commercial p-chlorobenzyl cyanide is reacted with 4-chloro-2-nitrotoluene to produce an intermediate, 4-chloro-α-(2-chloro-4-oximido-5-methyl-2,5-cyclohexadiene-1-ylidene)phenylacetonitrile. cjph.com.cn

Reduction: This intermediate is then reduced to yield the primary amine intermediate, 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrile, also known as Closantel Amine. cjph.com.cnenvironmentclearance.nic.in

Amidation: The Closantel Amine intermediate is condensed with 3,5-diiodosalicylic acid or its activated derivative to form the final closantel molecule, N-[5-chloro-4-[α-(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide. cjph.com.cnenvironmentclearance.nic.in

Salt Formation: The resulting closantel base is often converted to its sodium salt, closantel sodium, through salification with sodium hydroxide (B78521) to improve its properties. cjph.com.cn

The primary intermediates in these synthetic routes are critical for the successful construction of the final molecule.

| Compound Name | Role in Synthesis |

|---|---|

| 4-chloro-2-nitrotoluene | Starting Material |

| p-chlorobenzyl cyanide | Starting Material |

| 4-chloro-α-(2-chloro-4-oximido-5-methyl-2,5-cyclohexadiene-1-ylidene)phenylacetonitrile | Intermediate |

| 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrile (Closantel Amine) | Key Intermediate |

| 3,5-diiodosalicylic acid | Starting Material / Acylating Agent |

| N-[5-chloro-4-[α-(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide | Final Product (Closantel Base) |

Significant advancements have been made in optimizing the reaction conditions and catalyst systems for closantel synthesis to enhance efficiency and yield. A key area of improvement has been the reduction of the nitro group in the synthesis of the Closantel Amine intermediate.

Historically, this reduction was performed using iron powder in an acidic medium. cjph.com.cn However, this method suffers from drawbacks such as the production of large amounts of iron sludge and complex workup procedures. Modern approaches have shifted to catalytic hydrogenation, which offers a cleaner and more efficient alternative. cjph.com.cngoogle.com Various catalysts, including Palladium on carbon (Pd/C), Ni-Al, and Ni-Zn type catalysts, have been successfully employed for this transformation. google.com The use of catalytic hydrogenation not only increases the yield but also simplifies the purification process and allows for catalyst recycling. google.com

Another major optimization is the implementation of a "one-pot" reaction for the final amidation step. By using triphosgene (B27547) as a coupling agent, 2-hydroxy-3,5-diiodobenzoic acid can be reacted directly with the Closantel Amine intermediate without the need to isolate an acyl chloride intermediate. This streamlined approach has been shown to increase the yield of this step from 81% to over 94%. cjph.com.cn

| Reaction Step | Traditional Method | Optimized Method | Key Advantages of Optimization |

|---|---|---|---|

| Reduction of Nitro Intermediate | Iron powder reduction; Yield: ~84% cjph.com.cn | Catalytic Hydrogenation (e.g., Pd/C); Yield: ~92% cjph.com.cn | Higher yield, simplified operation, avoids iron sludge waste. cjph.com.cn |

| Amidation with 3,5-diiodosalicylic acid | Multi-step process, often via acyl chloride; Yield: ~81% cjph.com.cn | "One-pot" reaction with triphosgene; Yield: ~94.3% cjph.com.cn | Higher yield, simplified procedure, reduced waste. cjph.com.cn |

The optimization of closantel synthesis aligns with several principles of green chemistry, aiming to make the manufacturing process more sustainable. nih.govpharmacyjournal.orgmdpi.com The most significant green improvement is the replacement of stoichiometric iron powder reduction with catalytic hydrogenation. cjph.com.cngoogle.com This change directly addresses the principle of waste prevention by eliminating the formation of iron sludge, a problematic industrial byproduct. cjph.com.cnnih.gov

Enantioselective Synthetic Methodologies for (S)-Closantel

While racemic closantel can be synthesized efficiently, the production of enantiomerically pure this compound requires specialized asymmetric synthesis techniques. mdpi.com Asymmetric synthesis aims to create a specific stereoisomer by using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a key reaction. ethz.chuvic.ca Although the literature predominantly focuses on the chiral separation of closantel enantiomers via chromatography, the principles of asymmetric synthesis can be applied to develop a direct route to this compound. mdpi.comnih.govnih.gov

The development of a chiral catalyst capable of inducing stereoselectivity in the formation of closantel's single chiral center is a primary goal for an enantioselective synthesis. rsc.org This chiral center is a tertiary carbon bonded to a cyano group and two different substituted aryl rings. A potential strategy would involve the asymmetric addition of a cyanide equivalent to a prochiral imine precursor, catalyzed by a chiral Lewis acid or organocatalyst.

Alternatively, a transition metal catalyst featuring a chiral ligand could be employed for an asymmetric cross-coupling reaction to form one of the key C-C bonds that establish the stereocenter. The design of the chiral ligand is crucial, as its three-dimensional structure dictates the orientation of the substrates in the catalyst's coordination sphere, favoring the formation of one enantiomer over the other. nih.gov

Several established asymmetric synthesis strategies could be adapted for the synthesis of this compound. mdpi.comethz.ch

Catalytic Asymmetric Synthesis: This is often the most efficient and desirable approach. rsc.org A hypothetical route could involve the asymmetric reduction of a prochiral enamine or the aforementioned asymmetric hydrocyanation of an imine. This method relies on a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product.

Use of Chiral Auxiliaries: In this method, an achiral starting material is covalently bonded to an enantiomerically pure molecule known as a chiral auxiliary. uvic.ca The auxiliary then directs the stereochemistry of a subsequent reaction to form the desired stereocenter. After the key bond is formed, the auxiliary is removed, yielding the enantiomerically enriched product. For closantel, a chiral auxiliary could be attached to one of the precursor molecules to direct the condensation reaction that forms the chiral center.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars. mdpi.com While potentially less direct for a molecule like closantel, it may be possible to devise a synthetic route that starts from a readily available chiral building block, transferring its stereochemistry to the final product.

The successful development of any of these enantioselective routes would provide a more direct and potentially more economical method for producing this compound compared to the synthesis of the racemate followed by chiral resolution.

Structural Elucidation of Closantel Derivatives and Analogues

Design Principles for Novel Closantel Analogues

The design of new closantel analogues is guided by specific therapeutic objectives and an understanding of its mechanism of action. acs.org A primary principle involves dissecting the dual biochemical roles of closantel, which acts as both a proton ionophore and a chitinase (B1577495) inhibitor. acs.org SAR studies have been conducted on active fragments of closantel to identify compounds that exhibit only one of these activities or have synergistic effects. acs.org By systematically modifying the salicylanilide (B1680751) scaffold, researchers can map out the structural features essential for each biochemical role. acs.org

For example, the 3,5-diiodosalicylate moiety is crucial for anchoring the molecule within the active site of the target chitinase, Onchocerca volvulus chitinase (OvCHT1). acs.org Therefore, this fragment is often retained while other parts of the molecule are modified. acs.org Analogues were designed to probe the effects of halogen-bonding and hydrophobicity by varying substituents on both the salicylic (B10762653) acid and aniline (B41778) portions of the molecule. acs.org

Another design strategy involves repurposing the salicylanilide scaffold to target different biological pathways. For instance, salicylanilides have been designed as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov This approach is based on the hypothesis that the salicylanilide structure can form a pseudo six-membered ring, mimicking the pyrimidine (B1678525) ring of known quinazoline-based EGFR inhibitors like gefitinib. nih.gov This principle of structural mimicry allows for the rational design of salicylanilides for new therapeutic applications, such as anticancer agents. nih.govnih.gov

Interactive Table 2: Design Principles and Resulting Activity of Salicylanilide Analogues

| Design Principle | Structural Modification | Target/Activity Studied | Resulting Compound Type | Reference |

|---|---|---|---|---|

| Dissecting dual biochemical roles | Varying halogen substituents on salicylic acid and aniline rings | Protonophore vs. Chitinase Inhibition | Selective inhibitors or dual-action compounds | acs.orgacs.org |

| Improving physicochemical properties | Esterification of the phenolic hydroxyl group | Antibacterial Activity | Salicylanilide Esters | mdpi.com |

| Structural mimicry of kinase inhibitors | Modifying anilide portion to mimic quinazoline (B50416) scaffold | EGFR Tyrosine Kinase Inhibition | Potent, non-acidic EGFR antagonists | nih.gov |

Synthesis and Characterization of Modified Salicylanilide Scaffolds

The synthesis of modified salicylanilide scaffolds, including closantel analogues, generally follows established chemical pathways. The core reaction is the formation of an amide bond between a substituted salicylic acid and a substituted aniline. acs.org An improved, one-pot synthesis for closantel involves the reaction of 2-hydroxy-3,5-diiodobenzoic acid with 4-amino-2-chloro-5-methyl-α-(4-chlorophenyl)-phenylacetonitrile in the presence of triphosgene, achieving high yields. cjph.com.cn For novel analogues, microwave-assisted synthesis has been employed as an eco-friendly method that can lead to higher yields and reduced reaction times compared to conventional heating. mdpi.com

Once synthesized, these novel compounds undergo rigorous structural characterization using a suite of modern analytical techniques. nih.govmdpi.com These methods are essential to confirm the identity and purity of the synthesized molecules.

Common characterization techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as N-H (amide), C=O (amide and ester), and aromatic C-H vibrations. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule. mdpi.comresearchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the synthesized compounds, confirming their elemental composition. nih.gov

X-ray Diffraction: For crystalline compounds, this technique can determine the precise three-dimensional atomic structure. mdpi.com

Scanning Electron Microscopy (SEM) and Thermal Gravimetric Analysis (TGA): Often used to characterize inclusion complexes of salicylanilides, for example, with cyclodextrins. mdpi.com

Interactive Table 3: Summary of Synthesis and Characterization of a Novel Salicylanilide Derivative

| Compound | Synthesis Method | Yield | Characterization Methods | Key Spectral Data (Example) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-((2-chlorophenyl) carbamoyl) phenoxy)acetate | Microwave-assisted reaction of N-(2-chlorophenyl)-2-hydroxybenzamide and chloro-acetic acid ethyl ester | 84% | FTIR, NMR | FTIR (cm⁻¹): 3327 (N-H amide), 1741 (C=O ester), 1677 (C=O amide) | mdpi.com |

| Salicylanilide 4-formylbenzoates (SalBenz-1, SalBenz-2) | Reaction of 4-formylbenzoic acid with appropriate salicylanilide using DCC as a coupling agent | Not specified | ESI-MS | Confirmation of molecular weight | nih.gov |

Molecular and Cellular Mechanisms of Action of Closantel and Its Enantiomers

Disruption of Mitochondrial Oxidative Phosphorylation

A primary mechanism of (S)-closantel is the disruption of mitochondrial oxidative phosphorylation, the critical process for ATP synthesis in aerobic organisms. nih.govnih.govrooyandarou.com As a protonophore, this compound shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient essential for driving ATP synthase. researchgate.net This uncoupling of electron transport from ATP synthesis leads to a severe energy deficit within the parasite. nih.govmsdvetmanual.com

This compound acts as an uncoupler of oxidative phosphorylation in the mitochondria of parasites such as the liver fluke, Fasciola hepatica. msdvetmanual.comnih.gov This uncoupling leads to a significant reduction in the synthesis of ATP, the primary energy currency of the cell. rooyandarou.comnih.gov The deprivation of cellular energy impairs essential functions, including motility, nutrient transport, and macromolecular synthesis, leading to the parasite's demise. nih.govnih.gov Studies have shown that flukes exposed to closantel (B1026) exhibit diminished ATP levels, confirming the disruption of their energy metabolism. nih.gov

The uncoupling activity of this compound is linked to the inhibition of key enzymes involved in the parasite's respiratory chain, which often operates anaerobically. nih.gov While no single enzyme has been identified as the primary target, evidence suggests that closantel suppresses the activity of succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase. nih.gov These enzymes are crucial for the anaerobic respiration that many helminth parasites rely on, particularly in the low-oxygen environments they inhabit. researchgate.net Fumarate reductase, in particular, is a key enzyme in the anaerobic energy metabolism of many parasites and is absent in mammalian cells, making it a selective target. byjus.com

The disruption of energy metabolism by this compound has a profound impact on the carbohydrate metabolism of parasites. In Fasciola hepatica, exposure to closantel leads to an increased mobilization of stored carbohydrates, such as glycogen. nih.gov This is accompanied by an increase in the formation of metabolic end-products. nih.gov Notably, there is a significant increase in the production of succinate, alongside elevated internal concentrations of pyruvate. nih.gov This shift in metabolism indicates a severe disturbance in the parasite's normal energy-yielding pathways. The accumulation of these acidic end-products can also contribute to the disruption of intracellular pH homeostasis. cabidigitallibrary.org

**Table 1: Metabolic Effects of Closantel on *Fasciola hepatica***

| Metabolic Parameter | Effect of Closantel Exposure | Reference |

|---|---|---|

| Carbohydrate Mobilization | Increased | nih.gov |

| End-Product Formation | Increased | nih.gov |

| Succinate Production | Increased | nih.gov |

| Internal Pyruvate Concentration | Increased | nih.gov |

| ATP Synthesis | Diminished | nih.gov |

Chitinase (B1577495) Inhibition in Parasite Development

In addition to its effects on energy metabolism, this compound has been identified as a potent inhibitor of chitinase, an enzyme critical for the developmental stages of certain parasites. pnas.org This represents a distinct and significant mode of action, particularly against filarial nematodes.

Research has demonstrated that this compound is a potent and specific inhibitor of OvCHT1, a chitinase found in the infective L3 larvae of Onchocerca volvulus, the nematode responsible for onchocerciasis (river blindness). pnas.org This inhibitory activity was a previously unreported mechanism for this class of compounds. pnas.org The specificity of closantel for the parasite's chitinase is a key feature, as chitin (B13524) and chitinases are absent in mammals, presenting an attractive therapeutic target. pnas.org

The inhibition of OvCHT1 by this compound has direct and severe consequences for the parasite's development. Chitin is a crucial structural component for invertebrates, and chitinase activity is essential for the molting process, where the parasite sheds its old cuticle to grow and advance to the next larval stage. pnas.org Studies have shown that this compound completely inhibits the molting of O. volvulus from the infective L3 stage to the L4 stage. pnas.org This developmental arrest is a critical outcome, as it occurs within the human host and prevents the parasite from maturing and causing disease. pnas.org At a concentration of 100 μM, closantel was observed to inhibit molting by 97.6%. pnas.org

Table 2: Effect of this compound on Onchocerca volvulus Larval Molting

| Treatment | Molting Percentage | Inhibition Percentage | Reference |

|---|---|---|---|

| Control | 60.5% | N/A | pnas.org |

| This compound (100 μM) | 1.4% | 97.6% | pnas.org |

Proton Ionophore Activity and Membrane Permeability Alterations

This compound, as a member of the salicylanilide (B1680751) class of anthelmintics, exhibits significant protonophore activity. nih.gov Salicylanilides are lipophilic, weakly acidic molecules that can traverse biological membranes. aosis.co.zaresearchgate.net Their primary mode of action has long been associated with the uncoupling of oxidative phosphorylation in parasite mitochondria. parasite-journal.orgparasitipedia.netresearchgate.netnih.gov This process involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. nih.govbenchchem.com The disruption of this gradient leads to a severe reduction in the parasite's cellular energy supply, ultimately impairing vital functions. veterinaryproducts.inontosight.ai

Role of Protonophore Activity in Anthelmintic Efficacy

The anthelmintic efficacy of closantel is strongly linked to its ability to function as a proton ionophore, effectively acting as an uncoupler of oxidative phosphorylation. parasite-journal.orgresearchgate.net By shuttling protons across the mitochondrial membrane, closantel disrupts the electrochemical gradient necessary for the enzyme ATP synthase to produce ATP. parasitipedia.netveterinaryproducts.in This leads to a rapid depletion of the parasite's primary energy currency.

The consequences of this energy deficit are profound, affecting multiple physiological processes critical for the parasite's survival. These include a reduction in motility, nutrient transport, and the synthesis of macromolecules. nih.govzin.ru For example, studies on Fasciola hepatica (liver fluke) demonstrated a significant decrease in ATP content just 12 hours after treatment with closantel. parasite-journal.org The adenylate energy charge, a measure of the cell's energetic state, dropped from a normal level of 0.84 to 0.53 in flukes recovered from treated sheep. parasite-journal.org This severe energy depletion is considered a primary mechanism leading to paralysis and death of the parasite. msdvetmanual.com While effective against hematophagous (blood-sucking) nematodes and trematodes like Fasciola hepatica, this mechanism appears less effective against other nematodes, potentially due to differences in drug uptake. msdvetmanual.com

Investigation of Synergistic Activities (e.g., Protonophore and Chitinase Inhibition)

While protonophore activity is a critical component of closantel's anthelmintic action, research has revealed it is not the sole mechanism. acs.orgnih.gov A significant discovery was the identification of closantel as a potent and specific inhibitor of chitinase, an enzyme crucial for the molting process in the larval stages of certain nematodes. parasitipedia.netveterinaryproducts.inpnas.org This finding was particularly important in the context of Onchocerca volvulus, the filarial nematode that causes onchocerciasis (river blindness). nih.govpnas.org

Initially, it was unclear whether the profound inhibitory effect of closantel on the molting of O. volvulus L3 larvae was due to its protonophore activity or chitinase inhibition. nih.gov Subsequent structure-activity relationship studies using closantel analogues helped to dissect these two activities. acs.orgnih.gov Researchers were able to synthesize compounds that acted solely as protonophores or only as chitinase inhibitors. acs.orgnih.gov These studies revealed that neither activity alone was sufficient to replicate the full effect of closantel. Instead, a synergistic effect between protonophore activity and chitinase inhibition was found to be critical for disrupting the molting of O. volvulus L3 larvae. acs.orgnih.govresearchgate.net This dual-action mechanism makes closantel a particularly effective agent against this parasite, targeting both its energy metabolism and a key developmental process. pnas.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 1.60 ± 0.08 µM | benchchem.compnas.orgnih.gov |

| Kᵢ (Inhibition Constant) | 0.47 ± 0.08 µM | benchchem.compnas.orgnih.gov |

| Inhibition Type | Competitive | pnas.org |

Interaction with Neuromuscular Systems in Parasitic Organisms

Beyond its metabolic effects, closantel also interacts with the neuromuscular systems of parasites, contributing to its anthelmintic properties. zin.ruwho.int Many anthelmintic drugs function by interfering with neuromuscular coordination, leading to paralysis and subsequent expulsion of the parasite from the host. msdvetmanual.comwho.int

Non-Specific Neuromuscular Blocking Activity

Closantel has been shown to possess a pronounced, non-specific neuromuscular blocking activity. who.int In-vitro studies on various skeletal muscle preparations have demonstrated this effect. On the rat diaphragm, closantel first potentiated electrically stimulated muscle twitches before causing an irreversible neuromuscular blockade. who.int Similarly, on the chick biventer cervicis muscle, it induced a complete neuromuscular blockade that was preceded by a slight but insignificant potentiation of twitches. who.int This blocking action appeared to be non-specific, as it affected muscle twitches evoked both directly and indirectly. who.int The contracture of the diaphragm muscle induced by closantel was not affected by pretreatment with various agents like dantrolene (B1669809) or tubocurarine, further suggesting a non-specific mechanism possibly related to its fundamental effects on cellular processes like mitochondrial energy production. who.int

Modulation of Cholinesterase Activity in Helminths

Closantel has been found to inhibit cholinesterase activity in helminths. zin.ruwho.int Cholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition can lead to overstimulation of acetylcholine receptors, causing paralysis. nih.gov In homogenates of the liver fluke Fasciola gigantica, closantel significantly inhibited total cholinesterase enzyme activity. who.int This anticholinesterase activity could contribute to the initial stimulation and subsequent spastic paralysis observed in Fasciola gigantica worms exposed to the drug. who.int However, some research suggests that while closantel does possess anticholinesterase characteristics, this may not be its most important effect, as significant cholinesterase reduction in cattle did not correlate with ectoparasiticidal action. zin.ru The anticholinesterase activity may augment the drug's primary effects, but its failure to potentiate acetylcholine-induced contracture in some muscle preparations suggests that its neuromuscular effects are complex and likely masked by a more dominant blocking action at postjunctional sites. who.int

Other Proposed Mechanisms of Action

In addition to its well-documented roles as a protonophore and chitinase inhibitor, other mechanisms of action for closantel have been proposed. The molecular mode of action for salicylanilides is not considered fully elucidated, and it is thought that they may disturb liquid and ion transport mechanisms in parasite membranes more generally. parasitipedia.netveterinaryproducts.in

Some research suggests that the uncoupling of oxidative phosphorylation may occur through the suppression of key enzymes within the mitochondrial respiratory chain. parasitipedia.netveterinaryproducts.in Specifically, closantel is thought to inhibit the activity of succinate dehydrogenase and fumarate reductase, two enzymes involved in cellular respiration and ATP production. parasitipedia.netveterinaryproducts.in Another report also identified the inhibition of the phosphoglycerate kinase enzyme, which is essential for energy metabolism in parasites, as a potential mechanism of action. ontosight.ai These proposed inhibitions would complement the protonophore activity, further disrupting the parasite's ability to generate energy and leading to its death. ontosight.ai

Inhibition of the KinA/Spo0F System in Bacterial Species

This compound, a halogenated salicylanilide, functions as an inhibitor of Gram-positive bacterial growth by targeting two-component signal transduction systems (TCS). researchgate.netacs.org These systems are crucial for bacteria to adapt to environmental changes, and their absence in mammals makes them attractive targets for new antibacterial agents. The primary target of closantel in this context is the KinA/Spo0F system, a model for TCS. acs.orgselleckchem.com

Closantel inhibits the autophosphorylation of the histidine protein kinase, KinA, which is the first step in the phosphorelay that ultimately leads to sporulation in Bacillus subtilis. acs.org The inhibitory concentration (IC₅₀) of closantel against the KinA/Spo0F system has been measured at 3.8 μM. selleckchem.comselleckchem.comselleck.cn Research into the structure-activity relationship (SAR) of salicylanilides has shown that the effectiveness of these inhibitors depends on specific chemical features. Optimal activity requires electron-attracting substituents in the salicyloyl ring and hydrophobic groups in the anilide portion of the molecule. acs.org

Studies have identified other salicylanilide derivatives with potent inhibitory effects on KinA autophosphorylation. For instance, derivatives containing a 2,3-dihydroxybenzanilide structure have shown significant potency. acs.org This line of research highlights a class of compounds that can disrupt essential bacterial regulatory pathways. In addition to its effects on model systems, closantel has demonstrated antibacterial activity against significant drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF). acs.org While the primary mechanism is the inhibition of the histidine kinase, some research suggests that the antibacterial effects of certain TCS inhibitors may also involve other mechanisms, such as disruption of the bacterial cell membrane. asm.org

The enantiomers of closantel, (R)- and this compound, have also been investigated, particularly for their ability to work synergistically with other antibiotics like colistin (B93849) against Gram-negative bacteria. nih.govnih.gov This suggests that the molecular action of closantel and its stereoisomers is complex and may offer multiple avenues for therapeutic development.

Table 1: Inhibitory Activity of Closantel and Related Compounds against KinA/Spo0F and Bacterial Strains

| Compound | Target/Organism | Measurement | Value | Reference(s) |

|---|---|---|---|---|

| Closantel | KinA/Spo0F System | IC₅₀ | 3.8 μM | selleckchem.comselleckchem.comselleck.cn |

| Closantel | Methicillin-resistant S. aureus (MRSA) | MIC | 2 μg/mL | selleckchem.com |

| Closantel | Enterococcus faecalis | MIC | 1 μg/mL | selleckchem.com |

| Closantel | Drug-resistant S. aureus | MIC | 1 μg/mL | selleckchem.com |

| Closantel | Drug-resistant E. faecium | MIC | 1 μg/mL | selleckchem.com |

| Derivative 8 (2,3-dihydroxybenzanilide) | KinA Autophosphorylation | IC₅₀ | 2.8 μM | acs.org |

| Derivative 16 (2,3-dihydroxybenzanilide) | KinA Autophosphorylation | IC₅₀ | 6.3 μM | acs.org |

Impact on the Trehalose (B1683222) Pathway in Fungi

The trehalose biosynthetic pathway is a well-recognized target for the development of novel antifungal drugs. nih.govresearchgate.net This is primarily because the pathway is essential for the viability and virulence of many pathogenic fungi but is absent in mammals, offering a potential for selective toxicity. nih.govbiorxiv.orgnih.gov Trehalose, a disaccharide, plays a critical role in protecting fungal cells against various environmental stresses, including thermal stress. nih.gov

The canonical pathway in fungi involves two key enzymes: trehalose-6-phosphate (B3052756) synthase (Tps1) and trehalose-6-phosphate phosphatase (Tps2). nih.gov Tps1 catalyzes the synthesis of trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose. biorxiv.orgnih.gov this compound was identified as a potential inhibitor of this pathway through screening of bioactive molecules against the Tps1 enzyme from Cryptococcus neoformans. nih.gov

In vitro studies demonstrated that closantel exhibits potent activity against the fungal pathogens Cryptococcus neoformans and Cryptococcus gattii, with minimum inhibitory concentrations (MICs) below 1 mg/mL. nih.govbiorxiv.org This finding suggested that by inhibiting Tps1, closantel could disrupt a critical metabolic and stress-response pathway in these fungi. However, despite the promising in vitro results, subsequent experiments in murine models of cryptococcosis did not show antifungal activity for closantel. nih.govbiorxiv.orgbiorxiv.org This discrepancy highlights the challenges in translating in vitro activity into in vivo efficacy. Other research has explored alternative antifungal mechanisms for closantel, such as the inhibition of fungal chitinase. researchgate.netcabidigitallibrary.org Nevertheless, the initial identification of closantel as a Tps1 inhibitor underscores the potential of targeting the trehalose pathway for antifungal drug discovery. nih.govresearchgate.net

Biological Targets and Structure Activity Relationship Sar of S Closantel

Identification and Validation of Molecular Targets in Pathogenic Organisms

The therapeutic effects of (S)-closantel are a consequence of its interaction with specific molecular components in parasites and other organisms. Research has identified and validated several key targets, ranging from enzymes essential for survival to broader cellular systems.

The primary mode of action historically attributed to closantel (B1026) is the disruption of mitochondrial function. ncats.io This is achieved by targeting key enzymes within the electron transport chain. Specifically, closantel is understood to suppress the activity of succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase. ncats.io These enzymes are vital for cellular respiration and energy production. In anaerobic environments, such as those inhabited by parasitic worms, fumarate reductase is particularly critical for energy generation. uniprot.org By inhibiting these enzymes, closantel effectively halts the synthesis of ATP, leading to the parasite's death. ncats.ioresearchgate.net

More recently, research has uncovered a novel and significant enzyme target for closantel: chitinase (B1577495). ncats.io In the filarial nematode Onchocerca volvulus, the cause of river blindness, closantel was identified as a potent and highly specific inhibitor of the larval-stage-specific chitinase, OvCHT1. acs.orgnih.govresearchgate.net Chitinase is an enzyme essential for the molting process of larvae, and its inhibition by closantel prevents the parasite from developing into its adult stage. ncats.iopnas.org This discovery revealed a dual mechanism of action for closantel, combining its effects as a protonophore with chitinase inhibition. acs.orgnih.gov

Table 1: Key Enzyme Targets of this compound This table is interactive. You can sort and filter the data.

The enzymatic inhibition by this compound directly translates to the disruption of critical cellular pathways. By targeting succinate dehydrogenase and fumarate reductase, closantel fundamentally interferes with energy metabolism . ncats.io Its action as a proton ionophore uncouples oxidative phosphorylation, a core process in the production of cellular energy in the form of ATP. ncats.ioresearchgate.net This disruption of the energy-generating pathway is a primary cause of its anthelmintic effect. ncats.io

Furthermore, the inhibition of the chitinase enzyme OvCHT1 directly impacts the molting pathway in nematodes like O. volvulus. acs.orgpnas.org Molting is a critical developmental process for these parasites to transition between larval stages. pnas.org Studies have shown that closantel completely prevents the molt from the infective L3 to the L4 stage, a crucial step that occurs within the human host. pnas.org The synergistic effect of disrupting both energy metabolism and the molting pathway is critical for its efficacy against these larvae. acs.orgnih.gov

Beyond its established antiparasitic targets, research has shown that closantel interacts with other significant proteins in broader biological systems. Studies have identified closantel as an inhibitor of SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive 1) kinases. mdpi.comresearchgate.net These kinases are involved in regulating electrolyte balance. researchgate.netucdavis.edu Closantel and the structurally similar compound rafoxanide (B1680503) inhibit these kinases by binding to an allosteric site on their C-terminal domains, which prevents their activation. researchgate.netucdavis.edu

Additionally, closantel has been found to inhibit the adenine nucleotide translocase (ANT) . mdpi.comresearchgate.net ANT is a mitochondrial protein responsible for exchanging ATP and ADP across the inner mitochondrial membrane, a key process for making cellular energy available to the rest of the cell. researchgate.net Inhibition of ANT further contributes to the disruption of cellular energy homeostasis, complementing its effects on the electron transport chain. mdpi.comresearchgate.net

Structure-Activity Relationship Studies of Closantel Analogues

Understanding the relationship between the chemical structure of closantel and its biological activity is crucial for designing more effective and specific therapeutic agents. SAR studies have focused on identifying the essential pharmacophores and the influence of various chemical modifications.

The fundamental scaffold of closantel is a salicylanilide (B1680751), which consists of a salicylic (B10762653) acid ring linked to an anilide ring. aosis.co.za This salicylanilide core is considered the essential pharmacophore for the activity of this class of compounds against bacterial two-component systems. nih.gov

For potent activity against liver flukes (Fasciola spp.), the key pharmacophore has been identified more specifically as the 3,5-diiodosalicyl-oyol fragment. aosis.co.za The structural requirements for this fasciolicidal action include the presence of electron-withdrawing substituents on both the salicylic and anilide rings. aosis.co.za A retro-fragment-based study on closantel's activity against chitinase also helped to define the structural elements critical for this specific inhibitory function, highlighting the importance of the core scaffold in binding to diverse targets. pnas.org

The specific substituents on the salicylanilide rings play a significant role in modulating the biological activity of closantel and its analogues. For strong fasciolicidal activity, electron-withdrawing groups, such as the iodine atoms in closantel, are critical. aosis.co.za Furthermore, a lipophilic group is also considered a requirement. aosis.co.za For activity against bacterial two-component systems, studies have shown that hydrophobic substituents tend to improve the potency of inhibitors in the salicylanilide series, although hydrophobicity is not the sole determinant. nih.gov

Stereochemistry is another critical factor influencing biological activity. Closantel possesses a chiral center, leading to (R)- and (S)-enantiomers. A 2024 study investigating the synergistic effects of closantel enantiomers with the antibiotic colistin (B93849) against gram-negative bacteria revealed significant stereoselectivity. nih.govnih.gov Both enantiomers increased colistin's activity, but the (R)-enantiomer showed slightly stronger synergistic effects in vitro. nih.gov Mechanistically, this difference was linked to a higher intracellular concentration of the (R)-enantiomer. nih.govnih.gov This demonstrates that the specific three-dimensional arrangement of the molecule can influence its interaction with biological systems and its ultimate therapeutic effect. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Closantel and Analogues This table is interactive. You can sort and filter the data.

Comparative SAR Analysis of this compound versus Racemic or (R)-Closantel

Closantel is a chiral compound, possessing a single stereocenter, and is commercially available as a racemic mixture, which is a 1:1 combination of its two enantiomers: this compound and (R)-closantel. byjus.comlibretexts.orgherts.ac.ukmdpi.com While the racemic form is widely used, investigations into the distinct biological activities of the individual enantiomers have revealed significant stereoselectivity. This differential activity underscores the importance of chiral separation for understanding the molecule's structure-activity relationship (SAR). nih.govresearchgate.net Research has demonstrated that the spatial orientation of the substituents around the chiral carbon atom critically influences the interaction with biological targets, leading to notable differences in potency and effect between the (S) and (R) forms.

Recent studies have particularly highlighted the enantioselective differences in the context of antibacterial activity. Although closantel's primary use is as an anthelmintic, its enantiomers have been shown to act as adjuvants, synergistically enhancing the efficacy of antibiotics like colistin against multidrug-resistant Gram-negative bacteria. researchgate.netnih.gov

Detailed research findings indicate that the (R)-enantiomer of closantel generally exhibits more potent synergistic activity with colistin than the (S)-enantiomer or the racemic mixture. researchgate.netnih.gov This was systematically evaluated using checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI), where a lower index signifies greater synergy. nih.gov For instance, when combined with colistin against various Gram-negative bacteria, the FICI values for (R)-closantel were consistently lower than those for this compound. researchgate.netnih.gov

The enhanced synergistic effect of the (R)-enantiomer is attributed to its higher intracellular accumulation within the bacteria. researchgate.netnih.gov This suggests that the stereochemistry of closantel influences its transport across the bacterial cell membrane or its susceptibility to efflux pumps, leading to a higher effective concentration of the (R)-form at the site of action. This was further corroborated in a mouse cutaneous infection model, which confirmed the synergistic stereoselectivity of closantel in vivo. nih.gov

The table below summarizes the findings from a checkerboard analysis demonstrating the synergistic activity of racemic closantel and its enantiomers with colistin against various Gram-negative bacterial (GNB) strains.

| Bacterial Strain | Combination | Fractional Inhibitory Concentration Index (FICI) Range | Observation |

| Pseudomonas aeruginosa | (R)-Closantel + Colistin | 0.0087 - 0.5004 | Strongest synergistic effect observed. researchgate.netnih.gov |

| Klebsiella pneumoniae | This compound + Colistin | 0.0117 - 0.5312 | Synergistic, but generally less potent than the (R)-enantiomer combination. researchgate.netnih.gov |

| Escherichia coli | Racemic Closantel + Colistin | Not specified, but activity is lower than (R)-CLO + CST | The antibacterial activity of (R)-CLO + CST was higher than that of CLO + CST. nih.gov |

Furthermore, pharmacokinetic studies in animal models have also revealed stereoselective disposition. In an analysis involving black goats, the peak plasma concentration (Cmax) and the area under the curve (AUC) for one enantiomer were found to be approximately three times greater than for the other, indicating significant differences in absorption, distribution, metabolism, or excretion between the two forms. colab.ws While the primary anthelmintic mechanism involves the uncoupling of oxidative phosphorylation, the observed enantioselectivity in antibacterial synergy and pharmacokinetics suggests that the interaction of closantel with its biological targets is highly dependent on its three-dimensional structure. ncats.ionorbrook.com

Metabolic Fate and Pharmacokinetics in Research Models

Absorption and Distribution Studies in Animal Models

Closantel (B1026) is well-absorbed in sheep and cattle, with similar peak plasma levels and time to reach peak concentration observed after both oral and parenteral administration. nih.gov The pharmacokinetic profile in plasma is characterized by a rapid distribution phase and a long elimination half-life, which is approximately 14 days in sheep and shorter in goats. researchgate.netnih.gov

The distribution of closantel to tissues is significantly restricted due to its extensive binding to plasma proteins. nih.gov Consequently, tissue concentrations are considerably lower than the corresponding plasma levels. nih.gov In sheep, the highest residues of closantel are typically found in the lungs and kidneys. veterinaryproducts.in Studies with radiolabeled closantel in sheep have shown that in muscle, kidney, and fat, the residue is almost exclusively the parent compound. fao.org However, in the liver, a significant portion of the radioactivity is attributed to its metabolites. nih.govfao.org Specifically, in sheep liver, parent closantel accounted for approximately 60-70% of the total residue. fao.org In cattle liver, this percentage was lower, at about 10-15%, with a larger proportion being metabolites. who.int

The ratio of tissue to plasma concentrations remains relatively constant over time, indicating that the depletion of closantel from tissues parallels its clearance from the plasma. nih.govwho.int However, there are species-specific differences in these ratios. For instance, the tissue-to-plasma ratios in the liver and fat are about four and twelve times higher in cattle than in sheep, respectively, while the ratios for muscle and kidney are comparable between the two species. who.int

Interactive Data Table: Tissue Distribution of Closantel Residues in Sheep

| Tissue | Percentage of Total Residue as Parent Closantel | Key Findings |

| Liver | ~60-70% | A significant portion of the residue consists of metabolites. fao.org |

| Muscle | Nearly 100% | Residue is almost exclusively parent closantel. fao.org |

| Kidney | Nearly 100% | Residue is almost exclusively parent closantel. fao.org |

| Fat | Nearly 100% | Residue is almost exclusively parent closantel. fao.org |

A defining characteristic of closantel's pharmacokinetics is its exceptionally high and strong binding to plasma proteins, exceeding 99%. nih.govwho.int This binding is almost exclusively to plasma albumin. nih.govnih.gov Studies have identified that closantel specifically binds to site I on ovine serum albumin, which is also known as the warfarin/phenylbutazone binding site. nih.gov This extensive plasma protein binding is the primary reason for its long elimination half-life and its small volume of distribution (less than 0.15 L/kg). researchgate.netwho.int The high affinity and capacity of this binding mean that plasma acts as a reservoir for the drug. who.intbioline.org.br

The strong association with plasma albumin limits the distribution of closantel to the tissues, resulting in tissue concentrations that are many times lower than plasma levels. nih.govresearchgate.net This pharmacokinetic behavior is crucial for its efficacy against blood-feeding parasites, as they ingest the drug along with the host's blood. nih.gov

Interactive Data Table: Plasma Protein Binding of Closantel

| Parameter | Value/Description | Reference(s) |

| Extent of Binding | >99% | nih.govwho.int |

| Primary Binding Protein | Plasma Albumin | nih.govnih.gov |

| Binding Site on Albumin | Site I (warfarin/phenylbutazone site) | nih.gov |

| Consequence of High Binding | Long elimination half-life, small volume of distribution, limited tissue distribution. | researchgate.netwho.int |

Biotransformation and Metabolite Identification

Closantel undergoes limited metabolism in host animals like sheep and cattle. nih.gov The primary route of excretion is through the feces, with over 80% of the dose eliminated this way over an eight-week period, while less than 0.5% is excreted in the urine. nih.gov The majority of the excreted compound in the feces is the unchanged parent drug. nih.govfao.org

The main metabolic pathway for closantel in sheep is reductive deiodination. fao.orgaosis.co.za This process involves the removal of one of the iodine atoms from the benzamide (B126) moiety of the molecule. aosis.co.za While amide hydrolysis has been considered as a potential alternative pathway, it is thought to be unlikely due to steric hindrance around the amide bond. fao.orgaosis.co.za There is no evidence to suggest that closantel is metabolized through glutathione (B108866) conjugation. aosis.co.za The enzymes involved in the biotransformation of closantel are not extensively detailed in the provided search results, but one study noted that the monodeiodination of a similar compound, clioxanide, was a non-enzymatic reaction when incubated with sheep liver microsomal enzymes. aosis.co.za

The primary metabolites of closantel identified in sheep are two monoiodoclosantel isomers: 3-monoiodoclosantel and 5-monoiodoclosantel. fao.org These are formed through the reductive deiodination of the parent compound. fao.org Of these two isomers, 3-monoiodoclosantel is the more predominant form found in feces. fao.orgfao.org In the liver of sheep, monoiodoclosantel is the main metabolite, and in cattle liver, 3-monoiodoclosantel can account for 40-77% of the total radioactivity. fao.orgwho.int In cattle, a sulfate (B86663) conjugate of a hydroxyl-substituted closantel has also been identified in feces and bile. who.int

In contrast to the host animal, the parasitic nematode Haemonchus contortus does not appear to metabolize closantel. nih.govmdpi.com Studies comparing closantel-susceptible and closantel-resistant strains of H. contortus found that neither was able to metabolize the drug either in vitro or in vivo. nih.govmdpi.com This suggests that the mechanism of resistance to closantel in this parasite is not due to enhanced metabolic degradation of the drug. conicet.gov.ar Instead, resistance may be linked to reduced drug accumulation within the parasite. nih.govaminer.org

Elimination and Excretion Pathways of (S)-closantel

The elimination and excretion of this compound from the body are critical aspects of its pharmacokinetic profile. Research in various animal models has delineated the primary routes and the chemical nature of the excreted compounds.

Primary Excretion Routes in Animal Models

Studies in sheep and cattle have consistently shown that the primary route of excretion for closantel is through the feces. defra.gov.uknih.govaosis.co.zamerckvetmanual.com Biliary excretion is the principal mechanism for its elimination into the gastrointestinal tract. defra.gov.uk This is a consequence of the drug's high molecular weight and its extensive binding to plasma albumin, which limits glomerular filtration in the kidneys. nih.govaosis.co.za

Urinary excretion of closantel is consistently reported as negligible, accounting for a very small fraction of the total eliminated dose. defra.gov.uknih.govaosis.co.za In sheep, less than 0.5% of an administered dose is recovered in the urine. nih.govaosis.co.za This indicates that renal clearance is not a significant pathway for the elimination of this compound.

The excretion process is slow, contributing to the long elimination half-life of the drug, which is approximately 2 to 4 weeks in sheep and 9 to 21 days in cattle. defra.gov.uk Following treatment, potentially toxic levels of closantel may be excreted over several weeks. defra.gov.uk

Quantitative Analysis of Excreted Compounds

Quantitative analysis of excreta from animal models reveals that a significant portion of closantel is eliminated unchanged. In sheep, studies using radiolabeled closantel (¹⁴C-closantel) have demonstrated that over 90% of the radioactivity in the feces is attributable to the parent compound. nih.gov This suggests that closantel undergoes limited metabolism in the body before being excreted. nih.govmerckvetmanual.com

Over an 8-week period in sheep, at least 80% of the administered dose was excreted in the feces. nih.gov The rate of fecal excretion can be influenced by the route of administration. For instance, after oral administration, a larger proportion of the dose is excreted in the feces in the initial days compared to intramuscular administration, which reflects differences in systemic bioavailability. fao.org

Metabolites that have been identified in the feces are primarily monoiodoclosantel isomers, which result from a reductive deiodination reaction. nih.govaosis.co.zafao.org However, these metabolites account for a minor fraction of the total excreted compounds. nih.gov In feces collected from sheep, two monoiodoclosantel isomers were the only metabolites detected. nih.gov

The table below summarizes the quantitative excretion data for closantel in sheep.

| Parameter | Finding | Species | Source(s) |

| Primary Excretion Route | Feces (via bile) | Sheep, Cattle | defra.gov.uknih.govaosis.co.zamerckvetmanual.com |

| Urinary Excretion | < 0.5% of dose | Sheep | nih.govaosis.co.za |

| Total Fecal Excretion | ≥ 80% of dose over 8 weeks | Sheep | nih.gov |

| Parent Compound in Feces | > 90% of fecal radioactivity | Sheep | nih.goveuropa.eu |

| Primary Metabolites | Monoiodoclosantel isomers | Sheep | nih.govaosis.co.zafao.org |

Mechanisms of Anthelmintic Resistance to Closantel

Characterization of Closantel-Resistant Parasite Strains (e.g., Haemonchus contortus)

The characterization of closantel (B1026) resistance in parasite strains, most notably in the economically important nematode Haemonchus contortus, is primarily based on demonstrated failures in drug efficacy. Resistance is identified when a statistically significant portion of a parasite population survives a standard dose of the anthelmintic. nih.gov Field strains of H. contortus with suspected resistance are often isolated from farms where treatment failures have been observed. up.ac.zanih.gov

Laboratory-based studies are crucial for confirming and characterizing resistance. In one such study, a field strain of H. contortus isolated from sheep near Pretoria, South Africa, initially showed only a slight increase in resistance to the residual effect of closantel. up.ac.zanih.gov However, after a single generation of selection in the laboratory (by treating infected sheep with closantel and collecting the surviving worms), the progeny exhibited a dramatic increase in resistance. up.ac.za This rapid amplification of the resistance phenotype following a single selection event indicates that the genetic traits responsible for resistance were already present in the field population. up.ac.zanih.gov

The level of resistance is often quantified using the Fecal Egg Count Reduction Test (FECRT), where a reduction of less than 95% is typically indicative of resistance. scielo.org.mx In a survey of sheep flocks in the Netherlands, resistance to closantel was identified in 60% of the farms tested based on FECR, with H. contortus being implicated in nearly half of those cases. researchgate.net

Below is a data table illustrating the change in efficacy against the South African H. contortus strain before and after laboratory selection.

| Strain | Selection Status | Efficacy of Closantel (5 mg/kg) | Resistance Status |

| Pretoria Isolate | Unselected (Field Strain) | Slightly reduced residual efficacy | Emerging Resistance |

| Pretoria Isolate | Selected (Single Generation) | Residual efficacy reduced to <50% | Confirmed Resistance |

This table is based on findings from a study on a field strain of Haemonchus contortus. up.ac.zanih.gov

Genetic Basis of Resistance Development

The development of anthelmintic resistance is a heritable trait, resulting from changes in the genetic makeup of a parasite population under drug selection pressure. nih.gov These genetic changes can include mutations in specific genes, deletions, or gene amplifications that confer a survival advantage in the presence of the drug. nih.gov For many anthelmintic classes, such as the benzimidazoles, resistance has been linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, which is the drug's target. nih.govdovepress.com

However, the precise genetic basis of resistance to (S)-closantel is not as well-defined. Studies investigating the binding of closantel in susceptible and resistant isolates of H. contortus have found no detectable differences in the binding affinity within parasite homogenates. nih.gov This suggests that, unlike the benzimidazoles, closantel resistance in H. contortus is not due to a modification of the drug's target site or a change in a carrier molecule within the parasite. nih.gov The molecular mechanisms remain an area of active research, but current evidence points away from target-site mutations as the primary cause of resistance.

Physiological and Biochemical Mechanisms of Resistance

While the specific genetic markers for closantel resistance are yet to be fully elucidated, research has pointed to several physiological and biochemical adaptations that may contribute to the resistant phenotype. These mechanisms generally involve preventing the drug from reaching its site of action in sufficient concentrations. dovepress.com

A plausible mechanism for resistance is the reduced accumulation of the drug within the parasite. This can be achieved by either decreasing the rate of drug influx across the parasite's outer layers or by increasing the rate of drug efflux, effectively pumping the compound out before it can exert its effect. dovepress.com Upregulation of cellular transport proteins, such as P-glycoproteins (Pgps), is a known mechanism of drug resistance in many organisms and has been associated with ivermectin resistance in H. contortus. dovepress.com

While direct evidence for this mechanism in closantel-resistant H. contortus is limited, studies on other parasites and drugs provide a strong precedent. For example, in triclabendazole-resistant Fasciola hepatica, significantly lower concentrations of the drug and its active metabolite were recovered from within the resistant flukes compared to susceptible ones. nih.gov This finding points to an altered drug influx/efflux system as a key factor in resistance. nih.gov It is hypothesized that similar mechanisms, involving enhanced efflux pumps, could play a role in reducing the intracellular concentration of closantel in resistant strains of H. contortus.

Closantel's mode of delivery to blood-feeding parasites is intrinsically linked to its strong binding to host plasma proteins, particularly serum albumin. nih.gov The drug-albumin complex circulates in the host's bloodstream and is ingested by the parasite during feeding. For the drug to be effective, it must dissociate from the albumin to act on the parasite's molecular target, which is believed to be the uncoupling of oxidative phosphorylation. arccjournals.com

The role of this dissociation process in resistance is complex. Research has shown that closantel binds with high affinity to ovine serum albumin. nih.gov However, as previously noted, studies have not found a difference in the binding characteristics of closantel to homogenates from resistant and susceptible H. contortus strains. nih.gov This indicates that the resistance mechanism is unlikely to involve a change in the parasite's drug receptor that would require a different dissociation dynamic. Instead, it is more likely that mechanisms downstream of ingestion and dissociation, such as the aforementioned drug efflux, are responsible for the resistance phenotype.

A potential physiological mechanism of resistance could involve a change in the feeding behavior of the parasite. Since closantel is ingested by blood-feeding parasites like H. contortus, a reduction in blood consumption following initial exposure to the drug could lead to the ingestion of a sublethal dose, thereby allowing the parasite to survive. This behavioral resistance mechanism would enable the parasite to avoid the full impact of the treatment. While this is a theoretical possibility, specific studies documenting altered feeding behavior in closantel-resistant H. contortus are not yet available.

Cross-Resistance Patterns with Other Anthelmintic Classes

Cross-resistance occurs when resistance to one drug confers resistance to other drugs, typically within the same chemical class. parasitipedia.net this compound belongs to the salicylanilide (B1680751) class of anthelmintics. parasitipedia.netnih.gov As expected, cross-resistance has been observed between closantel and other salicylanilides. A strain of H. contortus that was selected for closantel resistance also showed a slight increase in resistance to rafoxanide (B1680503), another member of the salicylanilide family. up.ac.zanih.gov

Evidence also suggests cross-resistance between salicylanilides and other drug classes with a similar mode of action. There is documented cross-resistance between closantel and the halogenated phenol, nitroxynil. nih.gov This is significant as it limits the options for rotating anthelmintics to manage resistance.

It is important to distinguish cross-resistance from multi-drug resistance. Multi-drug resistance is a phenomenon where a parasite strain is resistant to multiple drugs from different chemical classes due to distinct and separate resistance mechanisms. cambridge.org For instance, the 'Wallangra' strain of H. contortus in Australia was found to be resistant to four different anthelmintic classes: benzimidazoles, macrocyclic lactones, levamisole, and closantel. cambridge.org This is a case of multiple resistance mechanisms co-existing in the same population rather than a single mechanism conferring resistance across all four classes.

The table below summarizes the known cross-resistance patterns for this compound.

| Drug Class | Compound | Cross-Resistance with this compound |

| Salicylanilides | Rafoxanide | Yes |

| Halogenated Phenols | Nitroxynil | Yes |

| Benzimidazoles | e.g., Albendazole | No (Different mechanism) |

| Macrocyclic Lactones | e.g., Ivermectin | No (Different mechanism) |

| Imidazothiazoles | Levamisole | No (Different mechanism) |

Strategies for Mitigating Resistance Development in Parasite Populations

The emergence and spread of anthelmintic resistance, including to salicylanilides like closantel, pose a significant threat to livestock health, welfare, and productivity. nih.govfda.gov Consequently, the focus of parasite control has shifted from reliance solely on chemotherapeutics to integrated and sustainable strategies designed to preserve the efficacy of existing drugs. fao.orgresearchgate.net A multi-faceted approach is necessary to slow the development of resistance in parasite populations. nih.govnih.gov These strategies aim to reduce selection pressure by minimizing drug exposure and promoting the survival of susceptible parasites within the population. boehringer-ingelheim.comveterinary-practice.com

Key strategies for mitigating the development of resistance to closantel and other anthelmintics include:

Strategic Drug Rotation: This involves rotating between different classes of anthelmintics to prevent continuous selection for resistance to a single mode of action. researchgate.netparasitipedia.net For parasites targeted by closantel (a salicylanilide), rotation might involve using drugs from other chemical classes, such as benzimidazoles (e.g., albendazole, triclabendazole) or clorsulon (B1669243) for flukes. parasitipedia.net However, the effectiveness of this strategy can be compromised by the pre-existence of resistance to other drug classes. parasitipedia.net For example, resistance in Fasciola hepatica to triclabendazole (B1681386) is already widespread, which can limit rotation options. parasitipedia.netqub.ac.uk

Combination Therapy: The simultaneous administration of two or more anthelmintics from different chemical classes with distinct mechanisms of action is considered a highly effective strategy to delay resistance. researchgate.netboehringer-ingelheim.comresearchgate.net The rationale is that the probability of a parasite being resistant to multiple drugs simultaneously is significantly lower than resistance to a single compound. boehringer-ingelheim.com Studies have shown that combination treatments can be effective against parasite strains that are resistant to the individual components. researchgate.net For instance, combining closantel with drugs like moxidectin (B1677422) or luxabendazole (B1675524) has been shown to restore high levels of efficacy against resistant gastrointestinal nematodes. nih.govnih.gov A study on lambs with multiple resistant nematodes demonstrated that while individual treatments with closantel or moxidectin had efficacies between 84% and 92%, the combined treatment reached 99% efficacy. nih.gov

Table 1: Efficacy of Individual vs. Combination Therapy in Lambs

| Treatment | Route | Efficacy (%) |

|---|---|---|

| Moxidectin | Oral | 80 |

| Closantel | Oral | 84 |

| Closantel | Subcutaneous | 85 |

| Moxidectin | Subcutaneous | 92 |

| Closantel + Moxidectin | Combined Oral & SC | 99 |

Data sourced from a study on Corriedale lambs with multiple resistant gastrointestinal nematodes. nih.gov

Leaving a Portion of the Flock Untreated: A common recommendation is to leave a certain percentage (e.g., 10%) of the healthiest animals in a group untreated. boehringer-ingelheim.comveterinary-practice.com

Quarantine and Biosecurity: A primary way that resistant parasites are introduced to a farm is through the purchase of infected livestock. nih.govveterinary-practice.com Implementing strict quarantine protocols for all new animals is crucial. nih.gov This involves housing new animals separately and treating them with effective anthelmintics, often a combination of drugs from different classes, to eliminate any existing infections before they are introduced to the main herd or flock. nih.govveterinary-practice.com

Correct Dosing: Underdosing is a significant driver of resistance, as it can allow parasites with low to moderate resistance to survive treatment and reproduce. nih.govboehringer-ingelheim.com It is critical to ensure that all treated animals receive a full, accurate dose based on their individual body weight. fda.govboehringer-ingelheim.com

The table below summarizes the primary strategies for mitigating anthelmintic resistance.

Table 2: Summary of Resistance Mitigation Strategies

| Strategy | Principle | Key Actions |

|---|---|---|

| Integrated Parasite Management (IPM) | Reduce reliance on chemical treatments by managing the host, parasite, and environment. | Pasture rotation, reduced stocking density, improved drainage. boehringer-ingelheim.comparasitipedia.net |

| Drug Rotation | Alternate between different anthelmintic classes to vary the selection pressure. | Develop a long-term plan to switch between drugs like salicylanilides, benzimidazoles, and others. parasitipedia.netscops.org.uk |

| Combination Therapy | Use multiple drugs with different modes of action simultaneously to decrease the probability of parasite survival. | Administer formulations containing closantel and a macrocyclic lactone (e.g., moxidectin) or other classes. nih.govresearchgate.netnih.gov |

| Refugia Management | Maintain a population of susceptible parasites to dilute resistance genes. | Employ Targeted Selective Treatment (TST) or leave a percentage of the flock untreated. nih.govboehringer-ingelheim.comveterinary-practice.com |

| Quarantine | Prevent the introduction of resistant parasites onto the farm. | Isolate and treat all new animals with effective, often combination, anthelmintics. nih.govveterinary-practice.com |

| Proper Dosing | Ensure drug concentration is sufficient to kill susceptible and partially resistant parasites. | Accurately weigh animals and calibrate dosing equipment. fda.govboehringer-ingelheim.com |

By integrating these strategies into a comprehensive parasite control program, the development of resistance to valuable anthelmintics like this compound can be significantly slowed, extending their effective lifespan. fda.govfao.org

Analytical Methodologies for Enantiomeric Separation and Quantification of Closantel

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation of chiral compounds due to its high resolution, sensitivity, and reproducibility. mdpi.comresearchgate.net The successful separation of closantel (B1026) enantiomers via HPLC hinges on the careful selection and optimization of several key chromatographic parameters.

Chiral Stationary Phase (CSP) Development and Selection

The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation in HPLC. The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times. For closantel, various CSPs have been investigated to identify the most effective chiral selectors.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated considerable success in resolving racemic closantel. iapchem.orgnih.gov For instance, a study systematically screened four different types of chiral columns and found that a modified amylose column, Chiralpak AD-3, exhibited the best performance in separating the closantel enantiomers. mdpi.comnih.gov This CSP is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. Another successful separation was achieved on a novel CSP composed of isopropyl derivatives of cyclofructan 6 (Poroshell 120 CF6). iapchem.orgnih.gov In contrast, some other CSPs, such as Enantiopak Y3-R, showed no separation capability for closantel enantiomers, highlighting the specificity of the chiral recognition mechanism. mdpi.comnih.gov

The selection of a suitable CSP is guided by the chemical structure of the analyte and the potential for non-covalent interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The presence of aromatic rings, iodine atoms, and amide and hydroxyl groups in the closantel molecule allows for multiple points of interaction with the CSP, which are essential for effective chiral recognition.

Table 1: Investigated Chiral Stationary Phases for Closantel Enantioseparation

| Chiral Stationary Phase (CSP) | Chiral Selector | Separation Outcome for Closantel Enantiomers | Reference |

|---|---|---|---|

| Chiralpak AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Excellent baseline separation (Rs ≈ 3.79) | mdpi.comnih.gov |

| Poroshell 120 CF6 | Isopropyl derivatives of cyclofructan 6 | Successful baseline separation (Rs ≈ 2.48) | iapchem.orgnih.gov |

| Enantiopak SCDP | β-cyclodextrin derivative | Partial separation (Rs ≈ 0.98) | mdpi.com |

| Enantiopak Y3-R | Modified amylose | No separation | mdpi.comnih.gov |

Optimization of Mobile Phase Composition and Modifiers (e.g., Alcohols, Acids)

The mobile phase composition plays a crucial role in modulating the retention and enantioselectivity of the separation. In normal-phase HPLC, which is commonly employed for closantel enantioseparation, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier, usually an alcohol. mdpi.commdpi.com

Alcohol Modifiers: The type and concentration of the alcohol modifier significantly influence the separation. Alcohols such as isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), and methanol (B129727) (MeOH) are frequently used. mdpi.com These modifiers compete with the analyte for polar interaction sites on the CSP, thereby affecting retention times and resolution. For the separation of closantel on Chiralpak AD-3 and Poroshell 120 CF6 columns, isopropanol was found to be the most suitable alcohol modifier. mdpi.com The proportion of the alcohol in the mobile phase is a critical parameter to optimize. For example, on a Chiralpak AD-3 column, a mobile phase of n-hexane and isopropanol in a 55:45 (v/v) ratio, with the addition of an acidic modifier, provided a high resolution of approximately 3.79. nih.gov On the Poroshell 120 CF6 column, a much lower concentration of isopropanol (3%) in n-hexane was optimal, yielding a resolution of about 2.48. mdpi.comnih.gov

Acidic Modifiers: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), acetic acid (AcOH), or formic acid (FA), to the mobile phase can significantly improve peak shape and enantioselectivity, particularly for acidic or basic analytes. mdpi.commdpi.com For closantel, which has an acidic phenolic hydroxyl group, the presence of an acidic modifier is beneficial. The addition of 0.1% TFA to the mobile phase is a common practice that has been shown to enhance the resolution of closantel enantiomers. nih.govmdpi.com The acidic modifier can suppress the ionization of the analyte and reduce tailing by masking residual silanol (B1196071) groups on the silica support of the CSP.

Table 2: Optimized Mobile Phase Compositions for Closantel Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition (v/v/v) | Resolution (Rs) | Reference |

|---|---|---|---|

| Chiralpak AD-3 | n-hexane-isopropanol-trifluoroacetic acid (55:45:0.1) | ~ 3.79 | nih.gov |

| Poroshell 120 CF6 | n-hexane-isopropanol-trifluoroacetic acid (97:3:0.1) | ~ 2.48 | nih.gov |

Influence of Column Temperature on Enantioseparation

Column temperature is another important parameter that can affect the efficiency and selectivity of chiral separations. iapchem.org The effect of temperature on the enantioseparation of closantel has been investigated, and the results indicate that it can influence the resolution. mdpi.com

Generally, lower temperatures tend to improve enantioselectivity. This is because the interactions responsible for chiral recognition are often enthalpically driven, and lower temperatures favor these interactions. For the separation of closantel enantiomers on a Poroshell 120 CF6 column, it was observed that decreasing the temperature from 35 °C to 20 °C led to an improvement in both the selectivity factor (α) and the resolution (Rs). mdpi.com At 20 °C, the resolution was enhanced, indicating a better separation of the two enantiomers. However, it is important to note that lower temperatures can also lead to longer retention times and increased peak broadening due to slower mass transfer kinetics. mdpi.com Therefore, a trade-off between resolution and analysis time needs to be considered when optimizing the column temperature. The optimal temperature for a specific separation will depend on the CSP, mobile phase, and the thermodynamic properties of the analyte-selector interaction.

Detection Techniques (e.g., Fluorescence Detection vs. UV Detection)

The choice of detection technique is crucial for the sensitive and accurate quantification of the separated enantiomers. For closantel, both Ultraviolet (UV) and fluorescence detection have been utilized in HPLC methods.

UV Detection: UV detection is a common and robust technique used in HPLC. Closantel exhibits UV absorbance, and a wavelength of 231 nm has been successfully used for the detection of its enantiomers following chiral separation. mdpi.comnih.gov While UV detection is widely applicable, its sensitivity may be limited for trace analysis.

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. Closantel is a fluorescent molecule, which makes fluorescence detection a highly advantageous technique for its trace-level quantification. A sensitive and selective liquid chromatography-fluorescence detection (LC-FLD) method has been developed for the determination of closantel in various matrices. nih.gov While specific comparative studies on the sensitivity of UV versus fluorescence detection for the enantiomeric separation of (S)-closantel are not extensively detailed in the available literature, the inherent properties of fluorescence suggest it would be the superior choice for applications requiring high sensitivity. The higher sensitivity of fluorescence detection is attributed to the fact that it measures emitted light against a dark background, resulting in a lower signal-to-noise ratio compared to UV detection, which measures the absorbance of light. hplc.eu

Spectroscopic and Mass Spectrometric Techniques for Enantiomeric Analysis

While HPLC with chiral stationary phases is the primary method for the physical separation of enantiomers, spectroscopic and mass spectrometric techniques can provide complementary information and, in some cases, direct enantiomeric analysis.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) spectroscopy can be used to distinguish between enantiomers. Enantiomers interact differently with circularly polarized light, resulting in unique CD spectra that are mirror images of each other. While the direct application of CD spectroscopy for the quantitative analysis of this compound has not been extensively reported, it remains a powerful tool for confirming the enantiomeric identity of separated fractions and for studying the chiroptical properties of the molecule. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is inherently a "chiral-blind" technique as enantiomers have the same mass-to-charge ratio. However, when coupled with a chiral separation technique like HPLC (LC-MS), it becomes a powerful tool for the sensitive and selective detection of enantiomers. Recently, an ultra-high-sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the chiral separation and detection of racemic closantel. mdpi.com This method utilized an EnantioPak® Y1-R chiral column and an acetonitrile-water-formic acid mobile phase compatible with mass spectrometry. The baseline separation of the two enantiomers was achieved with a resolution greater than 1.95. This LC-MS/MS method offers the advantage of high sensitivity, with detection limits in the picogram per milliliter range, making it suitable for trace analysis in complex matrices. mdpi.com

Electrochemical Determination Methods (e.g., Square-Wave Adsorptive Stripping Voltammetry)

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like closantel. Square-wave adsorptive stripping voltammetry (SWAdSV) is a particularly sensitive electrochemical technique that has been successfully applied for the determination of closantel. d-nb.infonih.gov